N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Overview
Description
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a naphthamide group, and an acetylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-1,3,4-thiadiazol-2-amine
- N-(5-((2-((4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
Uniqueness
N-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S2/c1-14(28)15-9-11-17(12-10-15)24-20(29)13-31-23-27-26-22(32-23)25-21(30)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13H2,1H3,(H,24,29)(H,25,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGNSVZSUBLGHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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